molecular formula C12H18O B13606558 2-(4-Ethylphenyl)-2-methylpropan-1-ol

2-(4-Ethylphenyl)-2-methylpropan-1-ol

Cat. No.: B13606558
M. Wt: 178.27 g/mol
InChI Key: HQKVQVFQNSPPJG-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-2-methylpropan-1-ol is an organic compound with the molecular formula C11H16O It is a secondary alcohol with a phenyl group substituted at the para position by an ethyl group and a methyl group at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 4-ethylbenzyl chloride reacts with methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve anhydrous ether as a solvent and a controlled temperature to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone, 2-(4-ethylphenyl)-2-methylpropan-1-one, using a suitable catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran.

Major Products Formed

    Oxidation: 2-(4-Ethylphenyl)-2-methylpropan-1-one.

    Reduction: 2-(4-Ethylphenyl)-2-methylpropane.

    Substitution: 2-(4-Ethylphenyl)-2-methylpropyl chloride or bromide.

Scientific Research Applications

2-(4-Ethylphenyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators, inhibiting their activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-2-methylpropan-1-ol: Similar structure but with a methyl group instead of an ethyl group.

    2-(4-Ethylphenyl)-2-methylpropanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    1-(4-Ethylphenyl)-2-methyl-2-propen-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

2-(4-Ethylphenyl)-2-methylpropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an ethyl group and a hydroxyl group on a phenyl ring makes it a versatile intermediate in organic synthesis and a valuable compound in various applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Ethylphenyl)-2-methylpropan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reduction of corresponding ketones. For example, reducing 2-(4-Ethylphenyl)-2-methylpropan-1-one with sodium borohydride (NaBH₄) in methanol at 0–25°C yields the alcohol. Optimization involves adjusting stoichiometry, solvent polarity, and temperature to enhance yield and purity. Reaction progress is monitored via thin-layer chromatography (TLC), and purity is validated using gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and connectivity, with aromatic protons appearing as a doublet (δ 7.2–7.4 ppm) and the methyl groups as singlets (δ 1.2–1.4 ppm). Infrared (IR) spectroscopy confirms the hydroxyl stretch (~3200–3600 cm⁻¹). Mass spectrometry (MS) provides molecular weight verification via molecular ion peaks (e.g., m/z 192 for [M+H]⁺) .

Q. What are the key considerations for scaling up the synthesis of this compound?

  • Methodological Answer : Scale-up requires addressing exothermic reactions (e.g., using jacketed reactors for temperature control), solvent recovery systems, and purification via fractional distillation or recrystallization. Pilot studies should assess catalyst efficiency (e.g., Raney nickel for reductions) and byproduct formation using GC-MS .

Advanced Research Questions

Q. How can oxidation pathways of this compound be systematically analyzed?

  • Methodological Answer : Controlled oxidation with pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to 2-(4-Ethylphenyl)-2-methylpropan-1-one. Reaction kinetics are studied via UV-Vis spectroscopy, and intermediates are trapped using radical scavengers like TEMPO. Computational methods (DFT) model transition states to predict regioselectivity .

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition) be resolved?

  • Methodological Answer : Reproducibility studies under standardized conditions (pH, temperature, substrate concentration) are critical. Use enzyme assays (e.g., fluorometric or colorimetric) with positive/negative controls. Statistical tools like ANOVA identify variability sources (e.g., impurity interference, assay sensitivity). Cross-validate findings with orthogonal techniques like surface plasmon resonance (SPR) .

Q. What advanced techniques confirm the stereochemical purity of this compound?

  • Methodological Answer : Chiral HPLC with a cellulose-based column separates enantiomers. X-ray crystallography resolves absolute configuration by analyzing crystal packing and hydrogen-bonding networks. Circular dichroism (CD) spectroscopy correlates optical activity with enantiomeric excess (ee) .

Q. How can trace impurities in this compound be quantified during synthesis?

  • Methodological Answer : Impurity profiling uses GC-MS or LC-MS with reference standards (e.g., 2-(4-Ethylphenyl)-propanoic acid). Limit tests follow ICH guidelines, employing calibration curves for quantification. For example, residual solvents are quantified via headspace GC with flame ionization detection (FID) .

Q. How can computational methods evaluate substituent effects on the compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model substituent electronic effects on reaction intermediates. Molecular dynamics simulations predict solvation effects, while Hammett plots correlate substituent σ values with reaction rates for derivatives .

Q. What experimental designs assess the compound’s potential as a chiral building block in asymmetric synthesis?

  • Methodological Answer : Derivatization studies with chiral auxiliaries (e.g., Evans’ oxazolidinones) evaluate enantioselectivity in C–C bond-forming reactions. Asymmetric catalysis (e.g., using BINAP ligands) tests its utility in producing enantiomerically enriched products. Enantiomeric excess is quantified via chiral GC or NMR with chiral shift reagents .

Q. How can in vitro assays evaluate interactions between this compound and cellular receptors?

  • Methodological Answer : Radioligand binding assays (e.g., with ³H-labeled compounds) measure affinity for receptors like G-protein-coupled receptors (GPCRs). Competitive binding experiments determine IC₅₀ values. Functional assays (e.g., cAMP accumulation for β-adrenergic receptors) assess agonism/antagonism. Data are normalized to reference ligands and analyzed using nonlinear regression (e.g., GraphPad Prism) .

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2-(4-ethylphenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C12H18O/c1-4-10-5-7-11(8-6-10)12(2,3)9-13/h5-8,13H,4,9H2,1-3H3

InChI Key

HQKVQVFQNSPPJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C)(C)CO

Origin of Product

United States

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